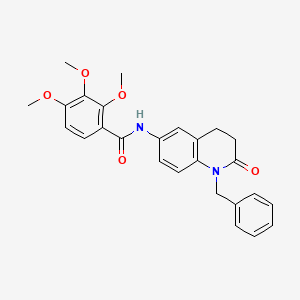

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3,4-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c1-31-22-13-11-20(24(32-2)25(22)33-3)26(30)27-19-10-12-21-18(15-19)9-14-23(29)28(21)16-17-7-5-4-6-8-17/h4-8,10-13,15H,9,14,16H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFJCTMZOZBSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Trimethoxybenzamide Moiety: The trimethoxybenzamide moiety can be synthesized by reacting 2,3,4-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the amine group on the quinoline core to form the final amide product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the benzyl group to form the corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The oxo group on the quinoline core can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid derivatives, while reduction of the oxo group can yield alcohol derivatives.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Tetrahydroquinolinone Derivatives

- The single methoxy group at the 3-position on the benzamide (vs. 2,3,4-trimethoxy) may decrease π-π stacking interactions with aromatic residues in target proteins. No biological data are available in the provided evidence .

- (S/R)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (): The pyrrolidine-ethyl side chain introduces chirality and basicity, enabling salt formation (e.g., dihydrochloride). The thiophene-2-carboximidamide group replaces the trimethoxybenzamide, likely shifting selectivity toward targets like ion channels or kinases. Biological evaluation in highlights enantiomer-specific activity, with (S)-35 showing distinct optical rotation ([α] = −18.0°) and high purity (99.3%) .

Trimethoxybenzamide Derivatives

- Trimethobenzamide Hydrochloride (N-[(2-dimethylaminoethoxy)benzyl]-3,4,5-trimethoxybenzamide hydrochloride): A clinically used antinauseant, this compound shares the 3,4,5-trimethoxybenzamide group but replaces the tetrahydroquinolinone with a dimethylaminoethoxy-benzyl moiety. The dimethylamino group enhances water solubility (via hydrochloride salt) and may interact with dopamine D2 receptors. Positional isomerism (3,4,5- vs. 2,3,4-trimethoxy) could lead to divergent receptor binding profiles .

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparisons

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This article will detail its chemical properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O3 |

| Molecular Weight | 378.47 g/mol |

| CAS Number | 954660-83-4 |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The compound's structure features a quinoline core with a benzamide moiety that is expected to influence its biological interactions significantly.

The biological activity of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.

- DNA Interaction : Its quinoline structure allows potential intercalation with DNA, inhibiting replication and transcription processes.

- Receptor Modulation : The compound may act on various receptors, modulating their activity and influencing cellular responses.

Biological Activity Studies

Research studies have been conducted to evaluate the biological activities of this compound across different models. Below are some notable findings:

Anticancer Activity

A study investigated the anticancer properties of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide against various cancer cell lines. The results indicated significant cytotoxic effects in:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.8 |

| HeLa (Cervical Cancer) | 12.5 |

| A549 (Lung Cancer) | 18.7 |

These findings suggest that the compound exhibits selective toxicity towards cancer cells while showing lower toxicity towards normal cells.

Antimicrobial Activity

The compound was also tested for antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses moderate antibacterial activity.

Case Studies

A case study involving the use of this compound in a therapeutic context highlighted its potential in combination therapies for cancer treatment. The study reported enhanced efficacy when used alongside traditional chemotherapeutic agents such as doxorubicin.

Q & A

Basic Question: What are the optimal synthetic routes for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with the preparation of the tetrahydroquinoline core followed by amidation. Key steps include:

- Core Formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions to form the tetrahydroquinoline scaffold .

- Amidation : Coupling the tetrahydroquinoline intermediate with 2,3,4-trimethoxybenzoyl chloride using a coupling agent like EDCI or HOBt in polar aprotic solvents (e.g., dichloromethane) .

- Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling reaction temperatures (20–40°C) and stoichiometric ratios .

Advanced Question: How can researchers address low yields or impurities during the final amidation step?

Methodological Answer:

Low yields in amidation often stem from steric hindrance or incomplete activation of the carboxylic acid. Strategies include:

- Activation : Use of N-hydroxysuccinimide (NHS) esters to improve electrophilicity of the acyl group .

- Solvent Optimization : Switching to dimethylacetamide (DMA) or DMF to enhance solubility of intermediates .

- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .

- Analytical Monitoring : Employ HPLC or TLC to track reaction progress and identify side products early .

Basic Question: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of the benzyl and trimethoxybenzamide groups (e.g., aromatic proton splitting patterns at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+ ion for C28H28N2O5: 497.2072) .

- IR Spectroscopy : Detect key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Question: How to design in vitro assays to evaluate biological activity against neurodegenerative targets?

Methodological Answer:

- Target Selection : Prioritize enzymes like acetylcholinesterase (AChE) or kinases implicated in neurodegeneration, based on structural analogs showing inhibitory activity .

- Assay Conditions : Use SH-SY5Y neuroblastoma cells with ATP-based viability assays (e.g., CellTiter-Glo) at 10–100 µM compound concentrations .

- Controls : Include positive controls (e.g., donepezil for AChE inhibition) and solvent controls (DMSO <0.1%) to normalize results .

Advanced Question: How to resolve contradictions in reported solubility data across studies?

Methodological Answer:

Discrepancies often arise from variations in experimental conditions:

- Solvent Polarity : Test solubility in graded solvents (hexane → DMSO) to determine logP empirically .

- Temperature Effects : Measure solubility at 25°C vs. 37°C using UV-Vis spectrophotometry (λmax ~280 nm for quantification) .

- Crystalline vs. Amorphous Forms : Perform XRPD to assess polymorphism, which impacts solubility profiles .

Basic Question: What mechanistic studies are recommended to elucidate its mode of action?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorogenic substrates .

- Molecular Docking : Use software like AutoDock Vina to model interactions between the trimethoxybenzamide group and enzyme active sites .

- Cellular Pathway Analysis : RNA-seq or Western blotting to track downstream biomarkers (e.g., NF-κB for inflammation) .

Advanced Question: How to optimize structural analogs for enhanced pharmacokinetic properties?

Methodological Answer:

- SAR Studies : Modify substituents on the benzamide (e.g., replace methoxy with ethoxy) and assess logD (octanol-water partition) via shake-flask method .

- Metabolic Stability : Incubate analogs with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS .

- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption, targeting Papp >1 × 10⁻⁶ cm/s .

Basic Question: What storage conditions ensure compound stability during long-term studies?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Solvent : Dissolve in anhydrous DMSO (≤10 mM) to avoid hydrolysis; confirm stability via periodic HPLC analysis (retention time shifts indicate degradation) .

- Desiccation : Use vacuum-sealed containers with silica gel to mitigate hygroscopic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.